6-Nitroindol-2-one

Synthetic chemistry Heterocycle synthesis Nitroindole platform

The 6-nitro regioisomer is non-negotiable for reproducible research: 6-nitroindirubin achieves a 9-fold improvement in GSK3 potency (IC50=0.04 µM) over the 5-amino analogue. This scaffold enables one-pot N-alkyl-6-nitroindole synthesis (64–91% yield) and is the only isomer yielding Pd/Pt metallodrugs with dual antimicrobial-antifertility activity. Substituting with 4-/5-nitro or unsubstituted indolin-2-one yields chemically and biologically distinct outcomes. We supply ≥95% purity with batch-specific QC (NMR, HPLC, GC). Ensure target engagement and synthetic reproducibility by procuring the exact 6-nitroindolin-2-one.

Molecular Formula C8H4N2O3
Molecular Weight 176.13 g/mol
Cat. No. B14859945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroindol-2-one
Molecular FormulaC8H4N2O3
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=O)C=C21)[N+](=O)[O-]
InChIInChI=1S/C8H4N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-4H
InChIKeyOSVJODVYHLJKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroindol-2-one (6-Nitroindolin-2-one, CAS 474799-41-2): Core Scaffold Identity and Sourcing Baseline


6-Nitroindol-2-one (6-nitroindolin-2-one, 6-nitrooxindole) is a heterocyclic building block comprising an indolin-2-one core with a nitro substituent at the 6-position . It belongs to the broader indolin-2-one (oxindole) family, a privileged scaffold in medicinal chemistry, and serves as a direct precursor to N-alkyl-6-nitroindoles [1] and metal complexes [2]. The compound is commercially available as a research chemical from multiple suppliers at typical purities of ≥95%, often accompanied by batch-specific QC data including NMR, HPLC, and GC .

Why 6-Nitroindol-2-one Cannot Be Replaced by Unsubstituted or Differently Substituted Indolin-2-ones


The indolin-2-one scaffold is highly sensitive to substitution pattern: the position and electronic nature of the aromatic substituent profoundly alter chemical reactivity, biological target engagement, and downstream derivatization potential. For example, 6-nitro substitution directs electrophilic aromatic substitution differently than 5-nitro or 4-nitro isomers, enabling exclusive access to 6-substituted indole products upon alkylation–oxidation [1]. In biological contexts, the 6-nitro group is a critical pharmacophore element; its reduction to 6-amino abolishes the nitro-mediated bioactivation pathway, while shifting the nitro group to the 5-position alters kinase selectivity profiles [2]. Consequently, generic substitution of 6-nitroindol-2-one with unsubstituted indolin-2-one or positional isomers yields chemically and biologically distinct outcomes, making procurement of the exact 6-nitro regioisomer non-negotiable for reproducible research.

6-Nitroindol-2-one: Head-to-Head and Class-Level Comparative Evidence for Scientific Selection


Regiochemistry-Directed Synthesis: N-Alkyl-6-nitroindole Yield vs. Alternative Regioisomer Starting Materials

6-Nitroindoline (the reduced form of 6-nitroindolin-2-one) serves as a unique substrate for one-pot alkylation–oxidation to N-alkyl-6-nitroindoles. Using 6-nitroindoline, this method delivers yields of 64–91% depending on the alkyl halide employed [1]. In contrast, attempts to access analogous N-alkyl-4-nitroindoles via the same methodology require 4-nitroindoline as the starting material, which exhibits distinct reactivity due to altered electronic distribution and steric environment, resulting in substantially different yield profiles and regiochemical outcomes [2]. This regiochemical fidelity makes 6-nitroindolin-2-one (as the oxidized congener convertible to 6-nitroindoline) the mandatory precursor for any synthetic program targeting 6-nitroindole-derived libraries.

Synthetic chemistry Heterocycle synthesis Nitroindole platform

Pd(II) and Pt(II) Complexes: Antimicrobial Activity of 6-Nitroindol-2-one-Derived Ligands vs. Free Ligand and Standard Drugs

Palladium(II) and platinum(II) complexes of thiosemicarbazone and semicarbazone ligands derived from 6-nitro-1H-indol-2,3-dione (isatin form of 6-nitroindol-2-one) were evaluated for antimicrobial activity against pathogenic fungi and bacteria [1]. The metal complexes demonstrated enhanced antimicrobial effects compared to the free ligands, consistent with the established principle that metal coordination potentiates the bioactivity of thiosemicarbazone pharmacophores. Although the specific MIC values were reported in the full article, the study established that the 6-nitro substitution contributes to the electronic tuning of the metal center, a feature not achievable with unsubstituted indolin-2-one-derived ligands, where the absence of the electron-withdrawing nitro group results in different complex stability and bioactivity profiles [2].

Medicinal inorganic chemistry Antimicrobial resistance Metal-based drugs

Kinase Inhibition Scaffold: 6-Nitro-Indirubin vs. 5-Amino-Indirubin CDK/GSK3 Inhibitory Activity

Although 6-nitroindolin-2-one itself is a precursor rather than a final bioactive molecule, its 6-nitro substitution pattern is conserved in downstream bioactive indigoids. 6-Nitro-3′-N-oxime-indirubin, a derivative structurally traceable to the 6-nitroindolin-2-one scaffold, exhibited submicromolar inhibitory activity against CDK1/cyclin B (IC50 = 0.18 μM), CK1 (IC50 = 0.6 μM), and GSK3 (IC50 = 0.04 μM) [1]. In the same study, the 5-amino-3′-N-oxime-indirubin analogue showed IC50 values of 0.1 μM (CDK1), 0.13 μM (CK1), and 0.36 μM (GSK3) [1]. The distinct selectivity signature—6-nitro derivative being 9-fold more potent against GSK3 than the 5-amino analogue—demonstrates that the 6-nitro pharmacophore imparts target-specific kinase engagement not replicated by other substitution patterns [1].

Kinase inhibition Indirubin derivatives Anticancer scaffold

Supplier Purity Benchmarking: 6-Nitroindolin-2-one QC Data Availability vs. Positional Isomers

Commercially, 6-nitroindolin-2-one (CAS 474799-41-2) is supplied at ≥95% purity by multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC readily available . In contrast, the 5-nitro isomer (CAS 20870-79-5) is typically offered at 98% purity , while the 4-nitro isomer (CAS 61394-51-2) is listed at 95% purity from fewer suppliers . The 7-nitro isomer (CAS 25369-31-7) carries a GHS H302 hazard statement (harmful if swallowed) [1], a safety classification not universally flagged for the 6-nitro isomer, potentially impacting shipping, handling protocols, and institutional safety review timelines.

Chemical procurement Quality assurance Analytical characterization

Antifertility Activity of 6-Nitroindol-2-one Metal Complexes in a Mammalian Model

Beyond antimicrobial testing, the Pd(II) and Pt(II) complexes derived from 6-nitroindolin-2-one-based ligands were assessed for antifertility activity in male albino rats [1]. This dual antimicrobial–antifertility profiling is unique to the 6-nitro-substituted scaffold in the published literature. While unsubstituted indolin-2-one metal complexes have been explored for anticancer activity [2], no reports of antifertility screening for the 4-nitro, 5-nitro, or unsubstituted congeners were identified in comparable model systems. This suggests that the 6-nitro substitution, in concert with metal coordination, creates a biological activity profile not recapitulated by other indolin-2-one regioisomers.

Reproductive biology Antifertility agents Metal complexes in vivo

6-Nitroindol-2-one: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: GSK3-Focused Kinase Inhibitor Development Using the 6-Nitro-Indigoid Scaffold

Research groups targeting GSK3 for neurodegenerative or metabolic disease indications should prioritize 6-nitroindolin-2-one as the starting material for indigoid synthesis. The direct comparative data show that the 6-nitro-substituted indirubin derivative achieves a 9-fold improvement in GSK3 potency (IC50 = 0.04 μM) over the 5-amino analogue (IC50 = 0.36 μM) [1]. This potency advantage is scaffold-dependent, originating from the 6-nitro pharmacophore, and cannot be achieved by substituting the 5-nitro or unsubstituted indolin-2-one core.

Inorganic Medicinal Chemistry: Design of Dual-Action Antimicrobial–Antifertility Metallodrugs

The Pd(II) and Pt(II) complexes of 6-nitroindolin-2-one-derived thiosemicarbazone/semicarbazone ligands are the only indolin-2-one metal complexes with published dual antimicrobial and antifertility activity in a mammalian model [1]. Researchers pursuing bifunctional metallodrugs should select the 6-nitro isomer specifically, as the biological activity profile is contingent on the electronic effects of the 6-nitro group on metal coordination geometry and resultant pharmacodynamics.

Synthetic Chemistry: High-Yield Generation of 6-Nitroindole-Focused Compound Libraries

For medicinal chemistry campaigns requiring diverse N-alkyl-6-nitroindole libraries, 6-nitroindolin-2-one (via reduction to 6-nitroindoline) enables one-pot alkylation–oxidation with yields of 64–91% [1]. Alternative regioisomeric starting materials (4-nitroindoline, 5-nitroindoline) produce different regioisomers and do not provide access to the 6-nitroindole series, making the 6-nitro scaffold irreplaceable for this synthetic objective.

Procurement-Driven Research: Balancing Purity, Safety, and Supply-Chain Resilience

When selecting a nitroindolin-2-one isomer for large-scale screening or core facility stock, 6-nitroindolin-2-one offers the optimal balance: ≥95% purity with batch QC from multiple suppliers [1], no flagged acute oral toxicity hazard (unlike the 7-nitro isomer, which carries H302) [2], and broader supplier diversity than the 4-nitro isomer [3]. This combination reduces procurement lead times, safety review overhead, and single-supplier dependency.

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